molecular formula C17H23N3O2 B2395455 (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide CAS No. 2411335-92-5

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide

Cat. No. B2395455
CAS RN: 2411335-92-5
M. Wt: 301.39
InChI Key: RDNZYQHHYHUTTP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DMABN is a member of the piperidine family and has a unique molecular structure that has been found to exhibit promising biological properties.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid beta and alpha-synuclein aggregates. It has been found to selectively target cancer cells and has minimal toxicity to normal cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the formation of amyloid beta and alpha-synuclein aggregates, which are hallmarks of neurodegenerative diseases. This compound has been shown to have minimal toxicity to normal cells and has a good safety profile.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is its selectivity towards cancer cells and its ability to inhibit the growth of cancer cells in vitro. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide. One potential application is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of this compound in vivo and its potential side effects. Another future direction is the development of more efficient synthesis methods for this compound that can improve its solubility and bioavailability. Overall, this compound has shown promising results in medical research and has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide involves the reaction of piperidine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 1-phenyl-1,3-butanedione in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been studied extensively for its potential use in medical research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. This compound has also shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-19(2)12-6-9-16(21)18-14-10-11-17(22)20(13-14)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,18,21)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNZYQHHYHUTTP-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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